molecular formula C17H13N7O B2883657 (3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone CAS No. 1207008-00-1

(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone

Cat. No. B2883657
M. Wt: 331.339
InChI Key: ATFDCGFMPBPVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several heterocyclic moieties, including a tetrazole ring and a dihydrobenzoimidazoimidazole ring . The tetrazole ring is a five-membered ring with four nitrogen atoms and one carbon atom, while the dihydrobenzoimidazoimidazole ring is a fused ring system that includes a benzene ring and two imidazole rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and the arrangement of its atoms . The presence of multiple nitrogen atoms in the tetrazole and imidazole rings can result in the formation of multiple tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

  • Electrochemical and Optical Properties : Studies on benzimidazole derivatives, such as oligobenzimidazoles, reveal their potential in electrochemical and optical applications. These compounds exhibit significant optical, electrical, and thermal properties, making them suitable for use in materials science and electronics (Anand & Muthusamy, 2018).

  • Crystal Structure Analysis : Research on V-shaped ligands with N-heterocycles, including benzimidazole derivatives, underscores their structural uniqueness. Such studies are crucial for developing new materials with specific molecular architectures (Wang et al., 2017).

Materials Science Applications

  • Low-Cost Emitters : The synthesis of diarylated imidazo[1,5-a]pyridine derivatives demonstrates their potential as low-cost emitters for optical applications. These compounds exhibit remarkable Stokes' shifts, making them suitable for use in luminescent materials (Volpi et al., 2017).

  • Corrosion Inhibition : Imidazole-based molecules, including benzimidazole derivatives, have been evaluated for their effectiveness in inhibiting carbon steel corrosion. Such studies highlight the potential of these compounds in protecting materials against corrosion, a significant concern in various industrial applications (Costa et al., 2021).

Chemical Synthesis Techniques

  • Novel Synthesis Methods : Research into the selective synthesis of benzimidazole derivatives offers insights into new chemical synthesis techniques. These methods enable the efficient production of complex molecules, which are essential in pharmaceuticals and materials science (Zhan et al., 2019).

Antimicrobial Applications

  • Antimicrobial Activities : Studies on the synthesis and evaluation of benzimidazole derivatives for antimicrobial and antimycobacterial activities indicate their potential use in developing new antibiotics. Such research addresses the ongoing need for novel antimicrobial agents to combat resistant strains of bacteria and other pathogens (Narasimhan et al., 2011).

properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O/c25-16(12-4-3-5-13(10-12)24-11-18-20-21-24)23-9-8-22-15-7-2-1-6-14(15)19-17(22)23/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFDCGFMPBPVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.